[5-(3-Cyclobutylphenyl)-3-methylimidazol-4-yl]methanol is a novel compound that was first described in 2008 as a selective agonist for the CB2 receptor, a G protein-coupled receptor that is part of the endocannabinoid system. The compound was designed and synthesized by a research group at Bristol-Myers Squibb as a potential therapeutic agent for inflammatory and neuropathic pain. The compound has also been referred to as BMS-986197 in some publications, as well as other names such as CYM-51010.
The molecular formula of [5-(3-Cyclobutylphenyl)-3-methylimidazol-4-yl]methanol is C19H22N2O, with a molecular weight of 298.39 g/mol. The compound is a white to off-white crystalline powder that is soluble in DMSO and methanol. It has a melting point of 91-93°C and a boiling point of 461.2°C. The compound has a logP of 3.32 and a pKa of 8.62.
The synthesis of [5-(3-Cyclobutylphenyl)-3-methylimidazol-4-yl]methanol involves a multi-step process starting with commercially available starting materials. The process involves the use of various reagents such as chloroform, lithium aluminum hydride, and sodium borohydride. The final product is then purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Several analytical methods have been developed for the detection and quantification of [5-(3-Cyclobutylphenyl)-3-methylimidazol-4-yl]methanol in various matrices. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS). These methods have been used to determine the compound's stability, bioavailability, and metabolism.
[5-(3-Cyclobutylphenyl)-3-methylimidazol-4-yl]methanol has been shown to have selective activity on the CB2 receptor, with little to no activity on the CB1 receptor. The compound has been shown to have potential therapeutic effects on a range of diseases and conditions, including inflammatory bowel disease, osteoarthritis, and neuropathic pain. The compound has also been shown to have immunomodulatory effects and has been investigated as a potential treatment for multiple sclerosis.
Several studies have investigated the toxicity and safety of [5-(3-Cyclobutylphenyl)-3-methylimidazol-4-yl]methanol in animal models. These studies have found that the compound has a low toxicity profile and is well-tolerated at therapeutic doses. However, more studies are needed to investigate the long-term effects and safety of the compound in humans.
[5-(3-Cyclobutylphenyl)-3-methylimidazol-4-yl]methanol has been used in numerous scientific experiments as a tool compound to investigate the function of the CB2 receptor and its potential therapeutic effects. The compound has also been used in preclinical studies to evaluate its efficacy in treating various diseases and conditions.
The current state of research on [5-(3-Cyclobutylphenyl)-3-methylimidazol-4-yl]methanol is focused on further investigating its therapeutic potential and understanding its mechanism of action. Several preclinical studies are ongoing, and the compound is currently in phase 1 clinical trials for the treatment of inflammatory bowel disease.
The potential implications of [5-(3-Cyclobutylphenyl)-3-methylimidazol-4-yl]methanol in various fields of research and industry include its use as a therapeutic agent for various diseases and conditions, as well as its potential as an immunomodulatory agent. The compound may also have applications in the fields of drug discovery and the pharmaceutical industry.
One limitation of [5-(3-Cyclobutylphenyl)-3-methylimidazol-4-yl]methanol is its selectivity for the CB2 receptor, which may limit its therapeutic potential for certain conditions. Future directions for research on the compound include investigating its mechanism of action and potential interactions with other receptors and signaling pathways. Other avenues of future research include investigating the compound's efficacy in treating other diseases and conditions, as well as its safety and long-term effects in humans. Some Future Directions include:- Investigating the potential of [5-(3-Cyclobutylphenyl)-3-methylimidazol-4-yl]methanol as an immunomodulatory agent.- Investigating the efficacy of the compound in treating other diseases and conditions, such as cancer.- Investigating the safety and long-term effects of the compound in humans.- Investigating the potential of the compound as a tool compound for the study of the endocannabinoid system.- Investigating the potential interactions of the compound with other receptors and signaling pathways.- Investigating the use of the compound in combination with other therapeutic agents to increase its efficacy.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.